Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a complex organic moiety. This compound is notable for its unique chemical structure, which includes both methylthio and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method includes the reaction of (1,1-dimethylethyl)dimethylsilane with a methylthio and trimethylsilyl-substituted reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the silicon atom, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Silanols, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- finds applications in several fields:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, where its unique properties enhance performance.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silane group can act as a hydride donor or acceptor, facilitating reduction or oxidation reactions. The methylthio group can undergo nucleophilic attack, leading to substitution reactions. The trimethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both methylthio and trimethylsilyl groups, which confer distinct reactivity and stability. This combination is not commonly found in other silane compounds, making it particularly valuable for specific synthetic applications and material modifications.
Properties
CAS No. |
833460-47-2 |
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Molecular Formula |
C11H28SSi2 |
Molecular Weight |
248.58 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[methylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C11H28SSi2/c1-11(2,3)14(8,9)10(12-4)13(5,6)7/h10H,1-9H3 |
InChI Key |
NXFHSROFSCEPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C([Si](C)(C)C)SC |
Origin of Product |
United States |
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